(4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid
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Overview
Description
(4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C7H6BF3O3. It is a white to beige crystalline powder with a melting point of 123-127°C . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of (4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
(4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: The Suzuki-Miyaura coupling is a prominent reaction involving this compound, forming biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions vary but often include biaryl compounds, phenols, and other substituted aromatic compounds.
Scientific Research Applications
(4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action for (4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in coupling reactions . This process facilitates the formation of new carbon-carbon bonds. In biological systems, the compound’s mechanism of action would depend on its specific target, such as enzyme inhibition, where it may interact with the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar compounds to (4-Hydroxy-3-(trifluoromethoxy)phenyl)boronic acid include:
4-(Trifluoromethyl)phenylboronic acid: Used in similar coupling reactions but with different electronic properties due to the trifluoromethyl group.
3-Fluorophenylboronic acid: Another boronic acid used in coupling reactions, with a fluorine substituent at a different position on the aromatic ring.
4-Hydroxyphenylboronic acid: Similar structure but without the trifluoromethoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and biological studies.
Properties
Molecular Formula |
C7H6BF3O4 |
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Molecular Weight |
221.93 g/mol |
IUPAC Name |
[4-hydroxy-3-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(8(13)14)1-2-5(6)12/h1-3,12-14H |
InChI Key |
LCEMSABAKTUQHP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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